molecular formula C60H117N7O24 B8120133 Tri(Boc-NH-PEG5-amide)-amine

Tri(Boc-NH-PEG5-amide)-amine

Cat. No.: B8120133
M. Wt: 1320.6 g/mol
InChI Key: PCXQCHDZVZZTFM-UHFFFAOYSA-N
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Description

Tri(Boc-NH-PEG5-amide)-amine: is a compound that features a tri-functional amine core, each functionalized with a Boc-protected amine group and a polyethylene glycol (PEG) chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities, while PEG chains are known for their solubility and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Boc-NH-PEG5-amide)-amine typically involves the following steps:

    Protection of Amine Groups: The amine groups are protected using Boc anhydride in the presence of a base such as triethylamine.

    PEGylation: The protected amine is then reacted with PEG5-amide under conditions that facilitate the formation of amide bonds, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amine groups can undergo nucleophilic substitution reactions.

    Conjugation: The PEG chains can be further functionalized or conjugated with other molecules.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: EDC and NHS in anhydrous conditions.

Major Products

    Deprotected Amine: Removal of Boc groups yields the free amine.

    Conjugated Products: Depending on the functionalization, various conjugates can be formed.

Scientific Research Applications

Tri(Boc-NH-PEG5-amide)-amine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: PEGylation enhances solubility and reduces immunogenicity of biomolecules.

    Medicine: Potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action depends on the specific application:

    Drug Delivery: The PEG chains improve solubility and circulation time in the bloodstream.

    Bioconjugation: The amine groups can form stable bonds with biomolecules, facilitating targeted delivery.

Comparison with Similar Compounds

Similar Compounds

    Tri(Boc-NH-PEG3-amide)-amine: Shorter PEG chains, potentially less soluble.

    Tri(Boc-NH-PEG7-amide)-amine: Longer PEG chains, potentially more soluble but larger molecular weight.

Uniqueness

    PEG5 Chain Length: Balances solubility and molecular weight, making it suitable for various applications.

    Tri-functional Core: Provides multiple sites for functionalization, enhancing versatility.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H117N7O24/c1-58(2,3)89-55(71)64-16-25-77-31-37-83-43-49-86-46-40-80-34-28-74-22-10-52(68)61-13-19-67(20-14-62-53(69)11-23-75-29-35-81-41-47-87-50-44-84-38-32-78-26-17-65-56(72)90-59(4,5)6)21-15-63-54(70)12-24-76-30-36-82-42-48-88-51-45-85-39-33-79-27-18-66-57(73)91-60(7,8)9/h10-51H2,1-9H3,(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,65,72)(H,66,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXQCHDZVZZTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H117N7O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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